
5-Hydroxy-2-iodo-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-iodo-4-methylbenzoic acid is an organic compound with the molecular formula C8H7IO3 and a molecular weight of 278.04 g/mol This compound is characterized by the presence of a hydroxyl group, an iodine atom, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-iodo-4-methylbenzoic acid typically involves the iodination of 5-Hydroxy-4-methylbenzoic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-iodo-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 5-Hydroxy-4-methylbenzoic acid.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 5-Hydroxy-4-methylbenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-2-iodo-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-iodo-4-methylbenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of an iodine atom.
2-Iodo-5-methylbenzoic acid: Similar structure but lacks the hydroxyl group.
Uniqueness
5-Hydroxy-2-iodo-4-methylbenzoic acid is unique due to the presence of both a hydroxyl group and an iodine atom on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7IO3 |
|---|---|
Molecular Weight |
278.04 g/mol |
IUPAC Name |
5-hydroxy-2-iodo-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7IO3/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12) |
InChI Key |
HKAYSSMYYDTIQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15331842.png)
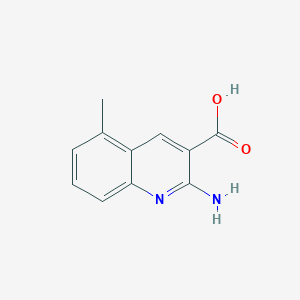

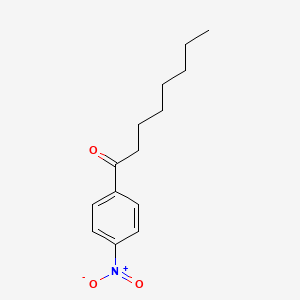
![(2-Cyanobenzo[b]thiophen-6-yl)boronic acid](/img/structure/B15331859.png)
![[(2R,5R)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol](/img/structure/B15331875.png)


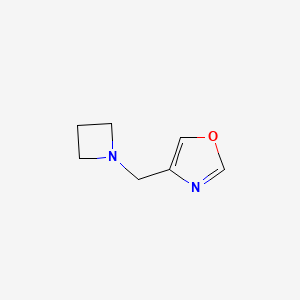
![3-Bromoimidazo[1,2-a]pyridin-5-ol](/img/structure/B15331890.png)
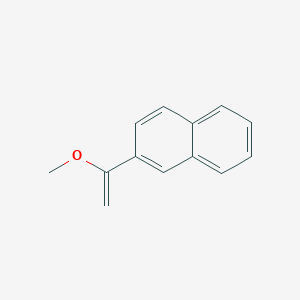
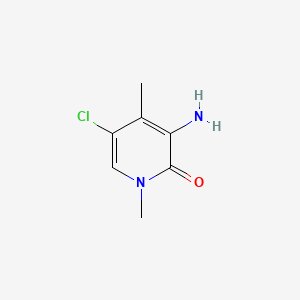

![1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone](/img/structure/B15331920.png)
